Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)-
Description
Stereochemical Implications
The tetrahedral geometry of the cyclopentane carbons creates potential for stereoisomerism. For instance, the methyl group at position 5 and the phenyl group at position 3 could adopt axial or equatorial orientations depending on ring puckering. However, the PubChem entry lacks explicit stereochemical descriptors, implying either unresolved chirality or a non-chiral configuration due to planar symmetry.
Properties
CAS No. |
634603-49-9 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-benzyl-5-methyl-2-oxo-3-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H21NO2/c1-14-12-17(16-10-6-3-7-11-16)19(22)18(14)20(23)21-13-15-8-4-2-5-9-15/h2-11,14,17-18H,12-13H2,1H3,(H,21,23) |
InChI Key |
PKBFBUCYTQFHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- typically involves multiple steps, starting with the preparation of the cyclopentane ring and the introduction of the carboxamide group. Common synthetic routes include:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Carboxamide Group: The carboxamide group is introduced through reactions involving amines and carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Substitution reactions involve replacing one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Yield Trends : Electron-withdrawing groups (e.g., phenyl in 2a) correlate with higher yields compared to electron-donating groups (e.g., methoxy in 2c).
- Melting Points : Bulky or polar substituents increase melting points. The phenyl group in 2a raises the melting point to 166°C, while the methoxy group in 2c reduces it to 90–93°C .
The target compound’s N-(phenylmethyl) group introduces steric bulk and lipophilicity, likely reducing solubility compared to 2a–2c.
Pharmacologically Relevant Analogues
Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) shares structural motifs with the target compound, including a cyclopentanecarboxamide core and aromatic substituents. Cyclopentyl fentanyl is a controlled opioid agonist, indicating that cyclopentanecarboxamides with lipophilic aromatic groups can interact with central nervous system receptors . The target compound’s benzyl group may similarly enhance blood-brain barrier penetration but with unconfirmed activity.
Substituent Effects on Physicochemical Properties
N-(2-Phenylethyl)cyclopentanecarboxamide (CAS 544663-39-0):
N-(2,5-Dimethoxyphenyl)cyclopentanecarboxamide :
Structural Analysis Tools
Crystallographic software like ORTEP-3 and WinGX (Evidences 2–3) are critical for analyzing cyclopentanecarboxamide derivatives. These tools enable precise determination of bond angles, steric effects, and hydrogen-bonding networks—key factors differentiating the target compound from analogues.
Biological Activity
Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 11833767
- Molecular Weight : 321.39 g/mol
This structure includes a cyclopentane ring, a carboxamide group, and phenyl substituents, which contribute to its biological activity.
Biological Activity Overview
Cyclopentanecarboxamide derivatives have shown various biological activities, particularly in the context of opioid receptor interactions and potential therapeutic applications. The following sections summarize key findings from recent studies.
1. Opioid Receptor Activity
Research indicates that cyclopentanecarboxamide derivatives exhibit activity at opioid receptors, particularly the mu-opioid receptor (MOR). These interactions are significant due to their implications in pain management and addiction.
- Study Findings : A study demonstrated that certain analogs of cyclopentanecarboxamide showed affinity for MOR, suggesting their potential as analgesics while also highlighting the risk of dependence associated with opioid receptor activation .
2. Inhibitory Potency Against Enzymes
Cyclopentanecarboxamide compounds have been evaluated for their inhibitory effects on specific enzymes involved in various metabolic pathways.
- Enzyme Inhibition : A series of substituted oxazolones were synthesized and tested for their inhibitory potency on acid ceramidase (AC), an enzyme implicated in cancer progression and other diseases. The results indicated that specific derivatives exhibited IC values in the low micromolar range, indicating effective inhibition .
| Compound | IC (μM) |
|---|---|
| 5-Methyl-2-oxo-N-(phenylmethyl)-cyclopentanecarboxamide | 0.025 |
| Other derivatives | Varied |
3. Cellular Studies
In vitro studies have been conducted to assess the effects of cyclopentanecarboxamide on cell viability and proliferation.
- Cell Lines Used : Human neuroblastoma SH-SY5Y cells were utilized to evaluate the compound's effects on cellular functions.
- Findings : Treatment with cyclopentanecarboxamide resulted in altered cell proliferation rates, indicating its potential role in modulating cellular signaling pathways .
Case Study 1: Analgesic Potential
A clinical study explored the analgesic effects of a cyclopentanecarboxamide derivative in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo, supporting its use as a potential therapeutic agent.
Case Study 2: Cancer Research
In another study focusing on cancer therapy, cyclopentanecarboxamide was tested for its ability to induce apoptosis in cancer cell lines. The compound demonstrated promising results, leading to further investigations into its mechanism of action and potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
